N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide
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Overview
Description
N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound characterized by its bromophenyl group, sulfonyl group, and indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multiple steps, starting with the bromination of phenylacetamide to introduce the bromo group at the para position
Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale synthesis requires careful monitoring and purification processes to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form bromophenol derivatives.
Reduction: The sulfonyl group can be reduced to sulfides or sulfoxides.
Substitution: The indole ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Bromophenol derivatives.
Reduction: Sulfides or sulfoxides.
Substitution: Various substituted indoles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound's interaction with various biomolecules can be studied to understand its potential as a therapeutic agent. Its indole structure is particularly relevant in drug design.
Medicine: The compound has shown potential in medicinal chemistry, where it can be used to develop new drugs targeting specific diseases. Its ability to undergo various chemical reactions makes it a valuable candidate for drug synthesis.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide exerts its effects involves its interaction with molecular targets and pathways. The indole ring can bind to various receptors and enzymes, influencing biological processes. The sulfonyl group can act as a leaving group in biochemical reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
N-(4-bromophenyl)acetamide: Similar structure but lacks the indole and sulfonyl groups.
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide: Lacks the bromophenyl group.
N-(4-bromophenyl)-2-(indol-3-yl)sulfonyl)acetamide: Similar but without the methyl group on the benzyl moiety.
Uniqueness: N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide stands out due to its combination of bromophenyl, sulfonyl, and indole groups, which provide unique chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O3S/c1-17-6-2-3-7-18(17)14-27-15-23(21-8-4-5-9-22(21)27)31(29,30)16-24(28)26-20-12-10-19(25)11-13-20/h2-13,15H,14,16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWANKCHOMMHXRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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